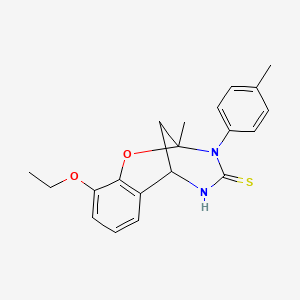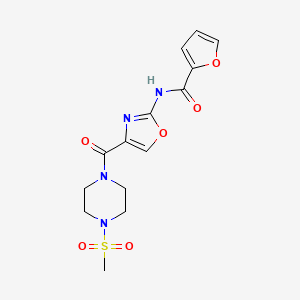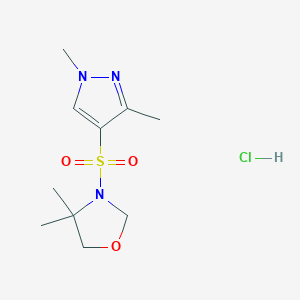![molecular formula C17H19NO3 B2404516 (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid CAS No. 32818-06-7](/img/structure/B2404516.png)
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid, also known as NAPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of non-proteinogenic amino acids and has a unique chemical structure that makes it an interesting target for research.
Mécanisme D'action
The mechanism of action of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is not fully understood. However, it has been suggested that (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid may interact with proteins in the cell membrane, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is its excellent photophysical properties, which make it an ideal candidate for use as a fluorescent probe. However, one of the limitations of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid. One potential direction is the development of new synthetic methods that are more efficient and scalable. Another potential direction is the study of the interaction of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid with specific proteins in the cell membrane, which could provide insights into its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid, and to determine its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is a complex process that involves several steps. The first step is the synthesis of 2-naphthylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-Boc-L-leucine methyl ester to yield the desired product, (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid.
Applications De Recherche Scientifique
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is its use as a fluorescent probe for imaging of live cells. (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has been shown to have excellent photophysical properties, making it an ideal candidate for this application.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURZDMFQZLRB-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)


![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)


![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)
![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)
